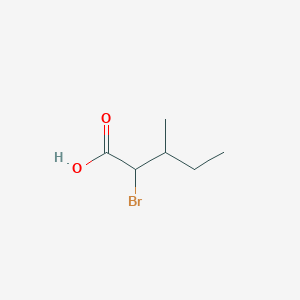

2-Bromo-3-methylpentanoic acid

Description

Properties

IUPAC Name |

2-bromo-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZXYZIKUQUVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293729 | |

| Record name | 2-bromo-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42880-22-8 | |

| Record name | 42880-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-3-methylpentanoic Acid via Hell-Volhard-Zelinsky Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the synthesis mechanism for 2-bromo-3-methylpentanoic acid, a valuable chiral building block in organic synthesis and drug development. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document details the step-by-step reaction mechanism, provides comprehensive experimental protocols, and summarizes key quantitative data. All logical and mechanistic pathways are visualized using diagrams to ensure clarity and facilitate understanding for researchers in the field.

Introduction

α-Halo acids are crucial intermediates in the synthesis of a wide array of organic compounds, including amino acids, hydroxy acids, and other functionalized molecules. This compound, specifically, serves as a precursor in the synthesis of various biologically active molecules. The most reliable and common method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the conversion of a carboxylic acid to its acyl halide intermediate, followed by α-bromination and subsequent hydrolysis to yield the final product. The presence of a catalyst, typically a small amount of phosphorus tribromide (PBr₃) or red phosphorus, is essential for the initial formation of the acyl bromide, which is the key reactive intermediate in the process.

Core Synthesis Mechanism: The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction proceeds through three principal stages:

-

Acyl Bromide Formation: The carboxylic acid, 3-methylpentanoic acid, reacts with the catalyst (PBr₃) to form the corresponding acyl bromide. Phosphorus tribromide is often generated in situ from red phosphorus and bromine.

-

Enolization and α-Bromination: The acyl bromide, which has an α-hydrogen, readily tautomerizes to its enol form. This enol intermediate is electron-rich at the α-carbon and rapidly reacts with molecular bromine (Br₂) in an electrophilic addition. This step is the key to the regioselectivity of the reaction, ensuring bromination occurs exclusively at the alpha position.

-

Hydrolysis: The resulting 2-bromo-3-methylpentanoyl bromide is then hydrolyzed, typically by the addition of water during the workup phase. This step regenerates the carboxylic acid functional group, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.

Mechanistic Pathway Diagram

The following diagram illustrates the sequential steps of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Caption: Figure 1: Step-by-step mechanism of the HVZ reaction.

Experimental Protocol

This section provides a representative laboratory procedure for the synthesis of this compound.

Materials:

-

3-Methylpentanoic acid

-

Red phosphorus

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentanoic acid (1.0 eq) and red phosphorus (0.1 eq).

-

Bromination: Slowly add bromine (1.1 eq) to the flask via the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be directed to a scrubber.

-

Reaction: After the addition is complete, heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 8-12 hours, or until the reddish color of bromine has dissipated. The reaction progress can be monitored by TLC or GC analysis.

-

Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water (2.0 eq) to the flask to hydrolyze the intermediate acyl bromide. This step is also exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic extracts with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data obtained for the synthesis of this compound.

| Parameter | Value | Notes |

| Molecular Formula | C₆H₁₁BrO₂ | - |

| Molecular Weight | 195.05 g/mol | - |

| Typical Yield | 75-85% | Dependent on reaction scale and purification. |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 110-112 °C at 10 mmHg | Purification via vacuum distillation is common. |

| ¹H NMR (CDCl₃, ppm) | δ 4.2 (d), 2.1 (m), 1.5-1.7 (m), 1.0 (t), 0.9 (d) | Characteristic doublet for the α-proton. |

| ¹³C NMR (CDCl₃, ppm) | δ 174 (C=O), 49 (α-C), 40 (β-C), 25 (γ-C), 15, 11 (δ, ε-C) | Key signals for carbonyl and brominated carbons. |

| IR (neat, cm⁻¹) | ~2960 (O-H), ~1715 (C=O) | Broad O-H and strong carbonyl stretches. |

Conclusion

The Hell-Volhard-Zelinsky reaction is a robust and efficient method for the synthesis of this compound. The mechanism, proceeding through a critical acyl bromide intermediate, ensures high regioselectivity for α-bromination. The provided experimental protocol and reference data serve as a comprehensive guide for researchers aiming to synthesize this important chemical intermediate for applications in drug discovery and fine chemical manufacturing. Careful control of reaction conditions and a thorough purification process are key to achieving high yields and purity.

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for the Synthesis of 2-Bromo-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of 2-Bromo-3-methylpentanoic acid, a valuable intermediate in organic synthesis and drug development. This document details the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for this specific transformation.

Core Concepts: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-halogenation of carboxylic acids.[1][2][3] The reaction proceeds by converting a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus, typically in the form of phosphorus tribromide (PBr₃) or red phosphorus.[1][2] The key to the reaction's success lies in the in situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[4] Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the final α-bromo carboxylic acid.[4]

Synthesis of this compound

The synthesis of this compound from 3-methylpentanoic acid via the HVZ reaction is a direct application of this classical transformation. The presence of a single α-hydrogen in the starting material ensures the selective formation of the desired product.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [5] |

| Molecular Weight | 195.05 g/mol | [5] |

| Appearance | Colorless oily liquid | [6] |

| Boiling Point | 240.5 °C at 760 mmHg | [6] |

| Density | 1.432 g/cm³ | [6] |

| Refractive Index | 1.485 | [6] |

Experimental Protocol

This protocol is a comprehensive procedure derived from established methodologies for the Hell-Volhard-Zelinsky reaction.

Materials:

-

3-methylpentanoic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (B109758) (anhydrous)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

Procedure:

Step 1: α-Bromination

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

-

Add anhydrous dichloromethane as a solvent.

-

From the dropping funnel, add bromine dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed. Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the red color of bromine disappears, indicating the consumption of the reagent. This may take several hours.

Step 2: Hydrolysis and Work-up

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to quench the excess phosphorus tribromide and hydrolyze the intermediate 2-bromo-3-methylpentanoyl bromide to this compound. This step is exothermic and will generate HBr gas, so it should be performed in a well-ventilated fume hood.[4]

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and HBr), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by vacuum distillation to yield the pure this compound as a colorless oily liquid.[6]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Hell-Volhard-Zelinsky reaction and the logical flow of the experimental procedure.

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C6H11BrO2 | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

physical and chemical properties of 2-Bromo-3-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 42880-22-8, is a derivative of pentanoic acid.[1][2] It is a chiral molecule and can exist as different stereoisomers, including (2R,3R) and (2S,3S) forms.[3] The presence of a bromine atom on the alpha-carbon significantly influences its reactivity.[3]

Quantitative Physical and Chemical Data

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 195.05 g/mol | [1][3][4] |

| CAS Number | 42880-22-8 | [1][2] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 240.5 °C at 760 mmHg | [2][3] |

| Melting Point | 38-40 °C | |

| Density | 1.432 g/cm³ | [2][3] |

| Refractive Index | 1.485 | [2][3] |

| Flash Point | 99.3 °C | [2][3] |

| XLogP3 | 2.3 | [1][2][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Reactivity

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3] This reaction involves the α-bromination of 3-methylpentanoic acid.

-

Activation of the Carboxylic Acid: 3-methylpentanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acyl bromide.

-

Enolization: The acyl bromide tautomerizes to its enol form.

-

Bromination: The enol is then brominated at the α-position using bromine (Br₂).

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed to yield this compound.

Careful control of reaction conditions such as temperature and stoichiometry is crucial to maximize the yield and purity of the final product.[3]

References

2-Bromo-3-methylpentanoic acid CAS number and structure

An In-depth Technical Guide to 2-Bromo-3-methylpentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral α-halogenated carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom at the alpha position to the carboxyl group, makes it a reactive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky (HVZ) reaction, and a discussion of its current and potential applications in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pentanoic acid backbone with a methyl group at the 3-position and a bromine atom at the 2-position. The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers.

Chemical Structure:

SMILES: CCC(C)C(Br)C(=O)O

InChI: InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 42880-22-8 | [2] |

| Molecular Formula | C6H11BrO2 | [2] |

| Molecular Weight | 195.056 g/mol | [2] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 240.5 °C at 760 mmHg | [2] |

| Density | 1.432 g/cm³ | [2] |

| Refractive Index | 1.485 | [2] |

| Flash Point | 99.3 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The primary synthetic route to this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).

Reaction Mechanism

The HVZ reaction proceeds through several key steps:

-

Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.

-

Enolization: The acyl bromide tautomerizes to its enol form.

-

α-Bromination: The enol reacts with bromine at the α-position to form the α-bromo acyl bromide.

-

Hydrolysis: The α-bromo acyl bromide is hydrolyzed to yield the final product, this compound.

Caption: Hell-Volhard-Zelinsky (HVZ) reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Hell-Volhard-Zelinsky reaction.

Materials:

-

3-Methylpentanoic acid

-

Red phosphorus

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain it at this temperature until the reaction is complete, as indicated by the disappearance of the red color of bromine.

-

Work-up: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1]

Synthetic Intermediate

The primary application of this compound is as a precursor for introducing the 3-methylpentanoyl moiety with a handle for further functionalization at the 2-position. The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups, making it a key building block in multi-step syntheses. A notable example is its use in the synthesis of the sedative and hypnotic drug, bromisoval.[1]

Potential as an Enzyme Inhibitor

Alpha-bromo carboxylic acids are known to act as inhibitors of various enzymes.[1] While specific studies on this compound are limited, its structural similarity to other known enzyme inhibitors, such as 2-bromooctanoate, suggests a potential mechanism of action. 2-Bromooctanoate has been shown to be a potent irreversible inhibitor of 3-ketothiolase, an enzyme involved in fatty acid β-oxidation. The proposed mechanism involves the enzymatic conversion of the α-bromo acid to its coenzyme A (CoA) derivative, followed by oxidation to the highly reactive α-bromo-β-ketoacyl-CoA, which then alkylates an active site residue of the enzyme.

Caption: Proposed mechanism of enzyme inhibition by this compound.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Hell-Volhard-Zelinsky reaction is a well-established and reliable method. While its primary current use is as a building block for more complex molecules, its potential as an enzyme inhibitor warrants further investigation. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid with significant applications in synthetic organic chemistry and drug development. This document outlines the structural properties, synthesis, and separation of its stereoisomers, presenting available quantitative data and outlining general experimental approaches.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are also diastereomers of each other. The stereochemistry of these molecules is crucial as it dictates their biological activity and chemical reactivity, making them valuable chiral building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

The four stereoisomers are:

-

(2R,3R)-2-Bromo-3-methylpentanoic acid

-

(2S,3S)-2-Bromo-3-methylpentanoic acid

-

(2R,3S)-2-Bromo-3-methylpentanoic acid

-

(2S,3R)-2-Bromo-3-methylpentanoic acid

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) | Racemic Mixture |

| IUPAC Name | (2R,3R)-2-Bromo-3-methylpentanoic acid[2] | (2S,3S)-2-bromo-3-methylpentanoic acid | (2R,3S)-2-bromo-3-methylpentanoic acid[3] | (2S,3R)-2-Bromo-3-methylpentanoic acid | This compound[4] |

| Molecular Formula | C₆H₁₁BrO₂[2] | C₆H₁₁BrO₂ | C₆H₁₁BrO₂[3] | C₆H₁₁BrO₂ | C₆H₁₁BrO₂[4] |

| Molecular Weight | 195.05 g/mol [2] | 195.05 g/mol | 195.05 g/mol [3] | 195.05 g/mol | 195.056 g/mol [5] |

| Boiling Point | Not available | Not available | Not available | Not available | 240.5 °C at 760 mmHg[5] |

| Melting Point | Not available | Not available | Not available | Not available | Not available[6] |

| Density | Not available | Not available | Not available | Not available | 1.432 g/cm³[5] |

| Refractive Index | Not available | Not available | Not available | Not available | 1.485[5] |

| Specific Rotation | Not available | Not available | Not available | Not available | Not applicable |

| SMILES | CC--INVALID-LINK----INVALID-LINK--Br[2] | CC--INVALID-LINK----INVALID-LINK--Br | CC--INVALID-LINK----INVALID-LINK--Br[3] | CC--INVALID-LINK----INVALID-LINK--Br | CCC(C)C(C(=O)O)Br[6] |

Note: The properties for the individual stereoisomers are largely computed values from sources like PubChem, while the data for the racemic mixture is from commercial suppliers and may be experimentally determined.

Synthesis of this compound

General Synthesis of the Stereoisomeric Mixture

The most common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction .[1] This reaction involves the bromination of a carboxylic acid at the alpha position. For this compound, the starting material would be 3-methylpentanoic acid. The reaction typically proceeds by treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).

Experimental Protocol: Hell-Volhard-Zelinsky Reaction (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentanoic acid.

-

Addition of Catalyst: Add a catalytic amount of phosphorus tribromide (PBr₃).

-

Bromination: Slowly add bromine (Br₂) to the mixture. The reaction is typically exothermic and may require cooling.

-

Reaction Conditions: Heat the reaction mixture to promote the formation of the α-bromo acyl bromide intermediate.

-

Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the acyl bromide to the final product, this compound.

-

Workup and Purification: The product is then extracted with a suitable organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

This process will yield a mixture of all four stereoisomers, as the bromination at the α-carbon is not stereoselective and the starting material is achiral.

Stereoselective Synthesis

A potential route for the stereoselective synthesis of the (S)-configured stereoisomers involves starting from the naturally occurring amino acid L-isoleucine, which has the (2S,3S) configuration.[5] This would involve the diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, leading to a substitution reaction with retention or inversion of configuration at the α-carbon, depending on the reaction conditions.

Separation and Characterization of Stereoisomers

The separation of the stereoisomeric mixture is a critical step to obtain the pure enantiomers and diastereomers.

Separation of Diastereomers

Diastereomers have different physical properties, which allows for their separation by conventional laboratory techniques.

Experimental Protocol: Fractional Crystallization (General Approach)

-

Dissolution: Dissolve the mixture of the four stereoisomers in a suitable solvent at an elevated temperature to achieve saturation.

-

Cooling: Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric pair. The difference in solubility between the syn ((2R,3R)/(2S,3S)) and anti ((2R,3S)/(2S,3R)) pairs can be exploited here.

-

Isolation: Isolate the crystals by filtration.

-

Recrystallization: Recrystallize the solid and the solute from the mother liquor separately to improve the purity of the separated diastereomeric pairs. The efficiency of the separation can be monitored by techniques like NMR spectroscopy.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, requiring chiral methods for their separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (General Method)

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving racemates of carboxylic acids.

-

Mobile Phase: A mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group is commonly used.

-

Injection and Elution: Inject the separated diastereomeric pair (e.g., the syn pair: (2R,3R) and (2S,3S)) onto the column and elute with the mobile phase.

-

Detection: Monitor the elution profile using a UV detector. The two enantiomers will exhibit different retention times.

-

Fraction Collection: Collect the separated enantiomeric fractions.

-

Solvent Removal: Remove the solvent to obtain the pure enantiomers.

Conclusion

The four stereoisomers of this compound represent a significant class of chiral building blocks for synthetic chemistry. While comprehensive experimental data for each individual isomer is not fully available, this guide provides a framework based on established chemical principles and available data. The synthesis of the stereoisomeric mixture via the Hell-Volhard-Zelinsky reaction, followed by a systematic separation of diastereomers and resolution of enantiomers, provides a viable pathway to access these valuable compounds. Further research is warranted to fully characterize the physicochemical properties of each stereoisomer and to develop specific, high-yielding protocols for their synthesis and separation, which will undoubtedly broaden their application in the development of novel pharmaceuticals and other functional molecules.

References

- 1. This compound|CAS 42880-22-8|RUO [benchchem.com]

- 2. (2R,3R)-2-Bromo-3-methylpentanoic acid | C6H11BrO2 | CID 51381011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3S)-2-bromo-3-methylpentanoic acid | C6H11BrO2 | CID 51381013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H11BrO2 | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide on (2S,3R)-2-bromo-3-methylpentanoic acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the chiral molecule (2S,3R)-2-bromo-3-methylpentanoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

(2S,3R)-2-bromo-3-methylpentanoic acid, with the chemical formula C₆H₁₁BrO₂, is a halogenated derivative of 3-methylpentanoic acid. While specific experimental data for this particular stereoisomer is limited in publicly available literature, the properties of the general 2-bromo-3-methylpentanoic acid provide a useful reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [3][4] |

| CAS Number | 21582-41-2 for (2S,3R) isomer | [1][2] |

| Appearance | Colorless oily liquid (for the general compound) | [4] |

| Boiling Point | 240.5 °C at 760 mmHg (for the general compound) | [4] |

| Density | 1.432 g/cm³ (for the general compound) | [4] |

| Refractive Index | 1.485 (for the general compound) | [4] |

| Flash Point | 99.3 °C (for the general compound) | [4] |

| XLogP3 | 2.3 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectroscopic Data

Experimental Protocols

Stereoselective Synthesis from L-isoleucine

A key method for the stereoselective synthesis of (S)-2-bromo-3-methylpentanoic acid involves the reaction of L-isoleucine with hydrogen bromide and sodium nitrite (B80452).[4] This procedure allows for the retention of the stereochemistry at the C3 position while substituting the amino group at the C2 position with a bromine atom.

Protocol:

-

Diazotization: L-isoleucine is dissolved in an aqueous solution of hydrogen bromide.

-

Bromination: A solution of sodium nitrite is added dropwise to the cooled reaction mixture. The reaction proceeds via a diazotization of the primary amine, followed by nucleophilic substitution by the bromide ion.

-

Extraction: The resulting (2S,3R)-2-bromo-3-methylpentanoic acid is then extracted from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

General Synthesis via Hell-Volhard-Zelinskii Reaction

For the synthesis of a racemic mixture of this compound, the Hell-Volhard-Zelinskii reaction is a standard method for the α-bromination of carboxylic acids.[5][6][7][8]

Protocol:

-

Activation: 3-methylpentanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acyl bromide.

-

Enolization and Bromination: The acyl bromide tautomerizes to its enol form, which then reacts with elemental bromine (Br₂) at the α-carbon.

-

Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed with water to yield this compound.

-

Purification: The product is purified by distillation or crystallization.

Mandatory Visualizations

References

- 1. (2S,3R)-2-BROMO-3-METHYLPENTANOIC ACID | CymitQuimica [cymitquimica.com]

- 2. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2R,3R)-2-Bromo-3-methylpentanoic acid | C6H11BrO2 | CID 51381011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

starting materials for 2-Bromo-3-methylpentanoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for producing 2-bromo-3-methylpentanoic acid, a valuable chiral building block in organic synthesis. The primary focus is on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, with detailed experimental protocols and quantitative data. Additionally, the synthesis of the requisite starting material, 3-methylpentanoic acid, is described.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of 3-Methylpentanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point | 196-198 °C | [2] |

| Density | 0.93 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.416 | [2] |

| Purity | ≥98% | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [3] |

| Molecular Weight | 195.05 g/mol | [3] |

| Boiling Point | 240.5 °C at 760 mmHg | [4] |

| Density | 1.432 g/cm³ | [4] |

| Refractive Index | 1.485 | [4] |

| Purity | Commercially available up to 97% | [4] |

Table 3: Summary of Synthetic Reactions

| Reaction | Starting Material | Product | Typical Yield |

| Malonic Ester Synthesis | Diethyl sec-butylmalonate | 3-Methylpentanoic acid | 62-65% |

| Hell-Volhard-Zelinsky | 3-Methylpentanoic acid | This compound | ~67% (based on a similar substrate) |

Experimental Protocols

Synthesis of the Starting Material: 3-Methylpentanoic Acid via Malonic Ester Synthesis

This procedure is adapted from a verified method in Organic Syntheses.[5]

Materials:

-

Ethyl sec-butylmalonate (0.92 mole)

-

Potassium hydroxide (B78521) (3.6 moles)

-

Concentrated sulfuric acid (3.3 moles)

-

Ether

-

Water

Equipment:

-

2-liter round-bottomed flask

-

Reflux condenser

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus with an automatic separator

-

Modified Claisen flask with a fractionating side arm

Procedure:

-

A solution of 200 g (3.6 moles) of potassium hydroxide in 200 cc of water is placed in a 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

The stirrer is started, and to the hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly. The heat of saponification will cause the solution to reflux.

-

After the addition is complete, the solution is boiled gently for two hours.

-

The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.

-

After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly with stirring.

-

The solution is then refluxed for about three hours, during which a layer of the organic acid will form.

-

The reflux condenser is replaced with an automatic separator, and the solution is distilled, returning the aqueous portion to the distilling flask. This is continued for ten to fifteen hours.

-

The collected organic acid is then purified by distillation. The crude acid is mixed with an equal volume of dry benzene and distilled from a modified Claisen flask.

-

After the benzene and water are removed, 3-methylpentanoic acid distills at 193–196°/743 mm. The yield is typically 62–65%.[5]

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the most common method for the α-bromination of carboxylic acids.[6][7] The following is a representative protocol based on the synthesis of the closely related α-bromo-β-methylvaleric acid from Organic Syntheses.[8]

Materials:

-

3-Methylpentanoic acid

-

Phosphorus tribromide (PBr₃) (catalytic amount)

-

Bromine (Br₂)

-

Water

Equipment:

-

Three-necked round-bottomed flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser

-

Oil bath

Procedure:

-

To a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add the 3-methylpentanoic acid.

-

A catalytic amount of phosphorus tribromide is added to the carboxylic acid.

-

The mixture is heated, and bromine is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition of bromine is complete, the reaction mixture is refluxed until the evolution of hydrogen bromide ceases.

-

Carefully, water is added dropwise through the dropping funnel to quench the reaction and hydrolyze the intermediate acyl bromide.

-

The resulting mixture is then worked up, typically by separation of the organic layer, followed by distillation under reduced pressure to purify the this compound.

-

Based on the synthesis of a similar compound, a yield of approximately 66.7% can be expected.[8]

Signaling Pathways and Experimental Workflows

Caption: Malonic ester synthesis of 3-methylpentanoic acid.

Caption: Hell-Volhard-Zelinsky reaction pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H11BrO2 | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (2R,3S)-2-bromo-3-methylpentanoic acid | C6H11BrO2 | CID 51381013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYL SEC-BUTYLMALONATE synthesis - chemicalbook [chemicalbook.com]

- 6. (2R,3R)-2-Bromo-3-methylpentanoic acid | C6H11BrO2 | CID 51381011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Genesis and Synthetic Evolution of α-Bromo Acids: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of α-bromo acids. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in the historical timeline of these compounds, from their initial synthesis to their contemporary applications as crucial intermediates in the pharmaceutical industry. The guide offers a thorough examination of key experimental protocols, quantitative data, and the role of α-bromo acids in modulating critical biological pathways.

A Historical Perspective: From Early Observations to a Cornerstone Reaction

The journey into the world of α-bromo acids began in the mid-19th century. In 1859, William Henry Perkin and B. F. Duppa reported their pioneering work on the direct bromination of acetic acid, laying the foundational groundwork for the field. Their experiments, which involved reacting glacial acetic acid with bromine, yielded a mixture of mono- and di-substituted bromoacetic acids and represented the first documented synthesis of this class of compounds.

However, the most significant breakthrough in the synthesis of α-bromo acids came with the development of the Hell-Volhard-Zelinsky (HVZ) reaction. This robust method, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was established between 1881 and 1887. The HVZ reaction allows for the selective α-bromination of carboxylic acids containing α-hydrogens and remains a fundamental tool in organic synthesis to this day. The reaction proceeds by converting the carboxylic acid to an acyl bromide intermediate, which then undergoes bromination at the α-position.

Synthetic Methodologies: The Hell-Volhard-Zelinsky Reaction and Modern Alternatives

The Hell-Volhard-Zelinsky reaction is the classic and most widely used method for the synthesis of α-bromo acids.[1][2][3][4][5] It involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃).[1][4]

A key alternative to the classical HVZ reaction involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[6][7][8] This method is often considered milder and more selective. The reaction of a carboxylic acid chloride with NBS in the presence of an acid catalyst provides an efficient route to the corresponding α-bromo acid.[6]

Quantitative Comparison of Synthetic Methods

| Method | Reagents | Typical Yields (%) | Reaction Conditions | Scope and Limitations |

| Hell-Volhard-Zelinsky (HVZ) | Carboxylic Acid, Br₂, P (or PBr₃), then H₂O | 60-90% | High temperatures, neat or in a high-boiling solvent | Broad scope for carboxylic acids with α-hydrogens. Not suitable for substrates sensitive to harsh acidic conditions. |

| N-Bromosuccinimide (NBS) | Carboxylic Acid, SOCl₂, NBS, HBr (cat.) | 70-95% | Milder conditions, often in an inert solvent like CCl₄ | Good for substrates with sensitive functional groups. Requires conversion to the acid chloride first. |

Physicochemical and Spectroscopic Data of Representative α-Bromo Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | 49-51 | 208 | 3.83 (s, 2H) | 25.9, 171.5 | 3400-2400 (br, OH), 1710 (C=O) |

| 2-Bromopropanoic Acid | C₃H₅BrO₂ | 152.97 | 25-26 | 203-204 | 1.88 (d, 3H), 4.38 (q, 1H) | 21.5, 40.1, 175.8 | 3500-2500 (br, OH), 1715 (C=O) |

| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | -4 | 127 (20 mmHg) | 1.05 (t, 3H), 2.05 (m, 2H), 4.25 (t, 1H) | 12.1, 29.8, 48.7, 175.2 | 3400-2500 (br, OH), 1710 (C=O) |

Detailed Experimental Protocols

Synthesis of 2-Bromoheptanoic Acid via the Hell-Volhard-Zelinsky Reaction

Objective: To synthesize 2-bromoheptanoic acid from heptanoic acid using bromine and phosphorus tribromide.

Materials:

-

Heptanoic acid

-

Bromine

-

Phosphorus tribromide (PBr₃)

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place heptanoic acid (1.0 equivalent).

-

Slowly add phosphorus tribromide (0.3 equivalents) to the stirred heptanoic acid.

-

Heat the mixture gently and add bromine (1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until the red color of bromine has disappeared.

-

Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude 2-bromoheptanoic acid.

-

Purify the product by vacuum distillation.

Synthesis of α-Bromo Phenylacetic Acid using N-Bromosuccinimide

Objective: To synthesize α-bromo phenylacetic acid from phenylacetic acid using N-bromosuccinimide.

Materials:

-

Phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)

-

Water

Procedure:

-

Convert phenylacetic acid to phenylacetyl chloride by reacting it with thionyl chloride.

-

In a round-bottom flask, dissolve the phenylacetyl chloride in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.

-

Filter off the succinimide (B58015) byproduct.

-

Carefully add water to the filtrate to hydrolyze the α-bromo phenylacetyl chloride to α-bromo phenylacetic acid.

-

Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Recrystallize the crude product to obtain pure α-bromo phenylacetic acid.

Applications in Drug Development

α-Bromo acids are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals.[9] Their reactivity allows for the introduction of various functional groups through nucleophilic substitution at the α-carbon, making them versatile building blocks for complex molecules.[10][11]

Case Study: Synthesis of Clopidogrel (B1663587)

A prominent example of the application of α-bromo acids in drug manufacturing is in the synthesis of Clopidogrel, a widely used antiplatelet medication.[12][13][14] The key intermediate, α-bromo-o-chlorophenylacetic acid or its methyl ester, is synthesized and then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to form the core structure of Clopidogrel.[12][13][14]

Modulation of Signaling Pathways: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

α-Bromo ketones, which can be derived from α-bromo acids, have emerged as important pharmacophores in the design of targeted covalent inhibitors. These compounds can irreversibly inhibit enzymes by forming a covalent bond with a nucleophilic residue in the active site.

A significant example is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways.[15][16][17] Overactivity of PTP1B is implicated in type 2 diabetes and obesity. α-Bromo ketone-containing molecules can act as irreversible inhibitors of PTP1B by alkylating a critical cysteine residue in the enzyme's active site, thereby blocking its function and enhancing insulin signaling.[18][19]

Conclusion

From their discovery in the 19th century to their current indispensable role in modern drug development, α-bromo acids have proven to be a versatile and powerful class of chemical intermediates. The foundational Hell-Volhard-Zelinsky reaction, along with modern synthetic alternatives, provides chemists with robust methods for their preparation. The applications of α-bromo acids in the synthesis of life-saving drugs like Clopidogrel and in the development of targeted enzyme inhibitors highlight their continued importance in advancing medicinal chemistry and therapeutic interventions. This guide serves as a critical resource for scientists and researchers aiming to leverage the unique reactivity and synthetic potential of α-bromo acids in their work.

Reaction Mechanism Diagrams

The Hell-Volhard-Zelinsky Reaction Mechanism

α-Bromination using N-Bromosuccinimide (Radical Pathway)

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. The alpha-bromo compound series – Determining acidic or alkaline qualities – Chemia [chemia.manac-inc.co.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 13. CN104370732B - The preparation method of a kind of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 14. CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate - Google Patents [patents.google.com]

- 15. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Yield of 2-Bromo-3-methylpentanoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-methylpentanoic acid, focusing on the theoretical yield, experimental protocols, and underlying chemical principles. The primary synthetic route discussed is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a halogenated carboxylic acid with significant applications in organic synthesis, serving as a versatile building block for the creation of more complex molecules. Its utility is particularly noted in the development of pharmaceutical compounds and other biologically active agents. The controlled synthesis and purification of this compound are critical for ensuring the quality and efficacy of downstream products. This guide focuses on the prevalent Hell-Volhard-Zelinsky reaction for its synthesis, providing a detailed examination of the theoretical yield and practical experimental considerations.

The Hell-Volhard-Zelinsky Reaction Pathway

The synthesis of this compound from 3-methylpentanoic acid is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction introduces a bromine atom at the α-carbon of the carboxylic acid. The overall transformation can be summarized by the following equation:

C₆H₁₂O₂ + Br₂ + P(red) → C₆H₁₁BrO₂ + HBr

The reaction proceeds through several key steps, which are initiated by the conversion of the carboxylic acid into an acyl bromide intermediate. This intermediate readily tautomerizes to an enol form, which is then susceptible to electrophilic attack by bromine at the α-position. The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the final product, this compound.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield of a reaction is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% conversion and no loss of material. The calculation of the theoretical yield for the synthesis of this compound is based on the stoichiometry of the balanced chemical equation. The limiting reactant, which is the reactant that is completely consumed first, dictates the maximum amount of product that can be formed.

For the purpose of this guide, we will use the reactant quantities as described in the experimental protocol by Hurd and Cashion (1943) for the synthesis of the intermediate, 2-bromo-3-methylpentanoyl bromide.

Table 1: Molar Masses of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 3-Methylpentanoic Acid | C₆H₁₂O₂ | 116.16[1] |

| Bromine | Br₂ | 159.81[2][3] |

| Red Phosphorus | P | 30.97[4][5] |

| This compound | C₆H₁₁BrO₂ | 195.05[6][7] |

Table 2: Example Reactant Quantities and Theoretical Yield Calculation

| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles | Stoichiometric Ratio (to 3-Methylpentanoic Acid) | Molar Ratio (Actual) | Limiting Reactant |

| 3-Methylpentanoic Acid | 25.0 | 116.16 | 0.215 | 1 | 1.00 | Yes |

| Bromine | 60.0 | 159.81 | 0.375 | 1 | 1.74 | No |

| Red Phosphorus | 3.0 | 30.97 | 0.097 | (catalyst) | - | No |

Based on the stoichiometry, 3-methylpentanoic acid is the limiting reactant. Therefore, the theoretical number of moles of this compound that can be produced is 0.215 moles.

Theoretical Yield (in grams): Theoretical Yield = Moles of Limiting Reactant × Molar Mass of Product Theoretical Yield = 0.215 mol × 195.05 g/mol = 41.94 g

Detailed Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, adapted from established methodologies.

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

3-Methylpentanoic acid

-

Red phosphorus

-

Bromine

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Boiling chips

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 25.0 g (0.215 mol) of 3-methylpentanoic acid and 3.0 g (0.097 mol) of red phosphorus. Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Addition of Bromine: Slowly add 60.0 g (0.375 mol) of bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture in a water bath or with a heating mantle to maintain a gentle reflux for several hours, or until the red color of bromine has dissipated.

-

Work-up - Hydrolysis: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and cautiously add water to the mixture to hydrolyze the intermediate 2-bromo-3-methylpentanoyl bromide to this compound. This step should be performed in a well-ventilated fume hood as hydrogen bromide gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids (careful of CO₂ evolution), and then with brine to remove the bulk of the dissolved water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Discussion of Yield

The theoretical yield of 41.94 g represents the maximum possible amount of this compound that can be obtained from the specified starting materials. In practice, the actual yield will be lower due to several factors, including:

-

Incomplete Reactions: The reaction may not proceed to 100% completion.

-

Side Reactions: The formation of byproducts can reduce the amount of the desired product.

-

Losses During Work-up and Purification: Material is inevitably lost during transfers, extractions, and distillation.

The reported yield for the formation of the intermediate, 2-bromo-3-methylpentanoyl bromide, is 54%.[8] The subsequent hydrolysis and purification steps will likely result in a slightly lower overall yield for the final product. A typical yield for a Hell-Volhard-Zelinsky reaction is often in the range of 50-80%, depending on the specific substrate and reaction conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound with a focus on the theoretical yield. By understanding the underlying reaction pathway, having access to detailed quantitative data, and following a robust experimental protocol, researchers and professionals in drug development can effectively synthesize this important chemical intermediate. Careful execution of the experimental procedure and purification steps is paramount to achieving a high actual yield and purity of the final product.

References

- 1. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromine [webbook.nist.gov]

- 3. byjus.com [byjus.com]

- 4. Molecular weight of Phosphorus [convertunits.com]

- 5. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H11BrO2 | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Analysis of 2-Bromo-3-methylpentanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid.[1] It serves as a vital building block in the synthesis of more complex molecules, including active pharmaceutical intermediates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₁₁BrO₂, has a molecular weight of 195.05 g/mol .[1][2] The presence of two chiral centers at the C2 and C3 positions results in four possible stereoisomers. The structural formula is presented below:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~4.1-4.3 | Doublet | 1H | CH-Br (α-proton) |

| ~2.0-2.3 | Multiplet | 1H | -CH(CH₃)- |

| ~1.4-1.7 | Multiplet | 2H | -CH₂- |

| ~0.9-1.1 | Triplet | 3H | -CH₂-CH₃ |

| ~0.9-1.1 | Doublet | 3H | -CH(CH₃)- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~45-55 | C-Br (α-carbon) |

| ~35-45 | -CH(CH₃)- |

| ~20-30 | -CH₂- |

| ~10-15 | -CH(CH₃)- |

| ~10-15 | -CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~550-600 | C-Br stretch | Alkyl Halide |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 194/196 | Molecular ion peak [M]⁺, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) |

| 115 | Loss of Br |

| 151/153 | Loss of -COOH |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

IR Spectroscopy

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Key Spectroscopic Correlations

The following diagram illustrates the correlation between the functional groups of this compound and their expected spectroscopic signals.

Caption: Correlation of functional groups in this compound with spectroscopic signals.

References

solubility of 2-Bromo-3-methylpentanoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromo-3-methylpentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and intermediates is a critical physicochemical property that influences reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the scarcity of publicly available quantitative solubility data for this compound, this document focuses on predicting its solubility in various organic solvents based on its molecular structure and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine these values in the laboratory.

Introduction: Understanding the Solubility Profile

This compound is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its molecular structure, featuring both a polar carboxylic acid head and a moderately nonpolar bromo-alkyl tail, results in a nuanced solubility profile. The principle of "like dissolves like" is paramount in predicting its behavior; polar solvents are expected to interact favorably with the carboxylic acid group, while nonpolar solvents will interact with the hydrocarbon portion.[1] Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[2][3] With a six-carbon backbone, this compound is expected to have limited solubility in water but greater solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its physical and chemical properties. Key descriptors for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem[4] |

| Molecular Weight | 195.05 g/mol | PubChem[4][5] |

| XLogP3 | 2.3 | PubChem[4][5] |

| Hydrogen Bond Donor Count | 1 | LookChem[6] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[6] |

| Appearance | Colorless oily liquid | LookChem[6] |

Based on these properties, a qualitative prediction of solubility in common organic solvents is presented in the following table. These predictions are based on the balance between the polar carboxyl group and the nonpolar alkyl bromide structure.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The C6 hydrocarbon chain's hydrophobicity overcomes the polarity of the single carboxyl group.[2][3] |

| Methanol / Ethanol | Polar Protic | High | The alcohol can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group. |

| Acetone (B3395972) | Polar Aprotic | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of solvating both polar and some nonpolar compounds. |

| Diethyl Ether | Slightly Polar | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is low. |

| Dichloromethane (DCM) | Slightly Polar | Moderate to High | Often a good solvent for a wide range of organic compounds, balancing polarity and nonpolar characteristics. |

| Toluene | Nonpolar | Moderate to Low | The nonpolar aromatic ring interacts favorably with the alkyl chain, but less so with the polar head. |

| Hexane | Nonpolar | Low | Strong nonpolar character makes it a poor solvent for the polar carboxylic acid group. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, direct experimental measurement is required. The following protocols outline standard laboratory methods for determining the solubility of a solid or liquid compound in an organic solvent.

Qualitative Solubility Assessment (Visual Method)

This rapid method is used for initial screening to quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Add a small, pre-weighed amount of this compound (e.g., 25 mg) to a small test tube.[7]

-

Add a known volume of the selected organic solvent (e.g., 0.75 mL) in portions.[7]

-

After each addition, shake the tube vigorously for 60 seconds.[7][8]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The compound completely dissolves, yielding a clear, homogeneous solution.

-

Partially Soluble: Some of the compound dissolves, but undissolved material remains.

-

Insoluble: The compound does not appear to dissolve.

-

-

Record the observation. This process can be done with a range of solvents to quickly map the solubility profile.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a fundamental and highly accurate technique for determining the exact solubility of a compound at a specific temperature.[4][6]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. This ensures that undissolved solute remains, confirming saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a particle-free solution, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed container.

-

Measurement:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the dish.

-

Weigh the dish containing the filtrate (W₂).

-

-

Solvent Evaporation: Gently evaporate the solvent from the dish in a fume hood or using a rotary evaporator. For final drying, place the dish in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Final Weighing: Cool the dish in a desiccator and weigh the dish with the dry solute residue (W₃).

-

Calculation:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Alternative Quantitative Methods

For high-throughput screening, more advanced analytical techniques can be employed:

-

UV-Vis Spectroscopy: A saturated solution is prepared, filtered, and diluted. The concentration is determined by measuring its absorbance and comparing it to a standard calibration curve.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, HPLC can be used to accurately determine the concentration of the solute in a saturated solution, offering high sensitivity and specificity.[9][11]

Visualization of Experimental Workflow

The logical steps for determining solubility quantitatively via the gravimetric method can be visualized as a clear workflow.

Caption: Experimental Workflow for Quantitative Solubility Determination (Gravimetric Method).

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. improvedpharma.com [improvedpharma.com]

Methodological & Application

Application Notes and Protocols: 2-Bromo-3-methylpentanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-methylpentanoic acid, a versatile chiral building block in organic synthesis. Detailed protocols for its key transformations are provided, alongside quantitative data to facilitate experimental design and execution.

Introduction

This compound (Br-Me-PA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid, makes it a reactive intermediate for a variety of chemical transformations. The presence of two chiral centers also allows for its use in stereoselective synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs).[1] This document outlines the primary synthetic routes employing Br-Me-PA and provides detailed experimental procedures for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [2][3] |

| Molecular Weight | 195.05 g/mol | [3][4] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 240.5 °C at 760 mmHg | [2] |

| Density | 1.432 g/cm³ | [2] |

| Refractive Index | 1.485 | [2] |

| Storage Temperature | 2-8°C | [2] |

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various classes of organic compounds, primarily through nucleophilic substitution and elimination reactions at the α-position. Its utility as a synthetic intermediate is highlighted in the following workflow diagram.

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Synthesis of 2-Amino-3-methylpentanoic Acid (Isoleucine analogue)

This protocol describes the synthesis of an isoleucine analogue via nucleophilic substitution of the bromine atom with ammonia (B1221849). This is a general method for the preparation of α-amino acids from α-bromo acids.[5][6]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Concentrated aqueous ammonia (excess)

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

In a sealed pressure vessel, dissolve this compound in ethanol.

-

Add a large excess of concentrated aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture at 100°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 60-70%

Protocol 2: Synthesis of 2-Hydroxy-3-methylpentanoic Acid

This protocol details the synthesis of the corresponding α-hydroxy acid through a hydrolysis reaction. This is a common route for producing 2-hydroxycarboxylic acids.[7]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (B78521) (2.2 eq)

-

Water

-

Concentrated hydrochloric acid

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid to pH 2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-